1,1',1''-Bismuthinetriyltris(oxy)tris(2-ethylhexan-1-one)
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Overview
Description
Bismuth 2-ethylhexanoate: is an organometallic compound with the chemical formula C24H45BiO6 . It is a pale yellow to brown viscous liquid that is primarily used as an industrial lubricant, desiccant, and catalyst in various chemical reactions . This compound is also known for its applications in the synthesis of urethane foam, urethane coatings, and other urethane products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth 2-ethylhexanoate can be synthesized through several methods. One common method involves the reaction of bismuth nitrate with 2-ethylhexanoic acid in the presence of N,N’-dibutylurea . Another method includes the addition of 2-ethylhexanamide to an acidic aqueous solution of bismuth nitrate . These reactions typically require controlled pH conditions to prevent the precipitation of insoluble bismuth hydroxide .
Industrial Production Methods: In industrial settings, bismuth 2-ethylhexanoate is often produced using an electrolytic process. This involves the reaction of bismuth metal with 2-ethylhexanoic acid in the presence of a low-weight aliphatic alcohol and an electroconductive additive under the action of electric current . The reaction is carried out in an electrolyzer, where an ion exchange membrane divides the anode and cathode compartments .
Chemical Reactions Analysis
Types of Reactions: Bismuth 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth oxide.
Reduction: It can be reduced to elemental bismuth.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like chloride or acetate can be used in substitution reactions.
Major Products:
Oxidation: Bismuth oxide.
Reduction: Elemental bismuth.
Substitution: Bismuth chloride or bismuth acetate, depending on the substituting ligand.
Scientific Research Applications
Chemistry: Bismuth 2-ethylhexanoate is widely used as a catalyst in the polymerization of urethane products . It is also employed in the synthesis of biomedical polyesters due to its nontoxic nature .
Biology and Medicine: In the biomedical field, bismuth 2-ethylhexanoate is used as a catalyst for the ring-opening polymerization of lactides and caprolactones, which are essential for creating biodegradable polymers for drug delivery systems .
Industry: Industrially, it serves as a lubricant additive and desiccant. It is also used in the production of high-quality films for microelectronics .
Mechanism of Action
The mechanism by which bismuth 2-ethylhexanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a catalyst by coordinating with the monomers and facilitating their polymerization . The molecular targets include the carbonyl groups of the monomers, and the pathways involved are typically nucleophilic attack and ring-opening mechanisms .
Comparison with Similar Compounds
- Bismuth 2,2-dimethyloctanoate
- Cerium 2-ethylhexanoate
Comparison: Bismuth 2-ethylhexanoate is unique due to its nontoxic nature and its effectiveness as a catalyst in polymerization reactions . Compared to cerium 2-ethylhexanoate, bismuth 2-ethylhexanoate has a more established use in biomedical applications . Bismuth 2,2-dimethyloctanoate, on the other hand, shares similar catalytic properties but differs in its structural configuration .
Properties
Molecular Formula |
C24H45BiO6 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
bis(2-ethylhexanoyloxy)bismuthanyl 2-ethylhexanoate |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
NUMHJBONQMZPBW-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)O[Bi](OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
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